

Technical Guide: 4-Chloro-1-ethyl-1H-pyrazole-5-acetonitrile

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Compound of Interest

Compound Name: 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile

CAS No.: 1310379-42-0

Cat. No.: B2374797

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Executive Summary & Chemical Identity

4-chloro-1-ethyl-1H-pyrazole-5-acetonitrile is a functionalized pyrazole scaffold characterized by a chloro-substitution at the C4 position and an acetonitrile side chain at C5. This compound serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and pyrazole-carboxamide agrochemicals (e.g., Tolfenpyrad analogs), where the pyrazole ring acts as a bioisostere for phenyl or pyridine rings to modulate lipophilicity and metabolic stability.

Chemical Profile

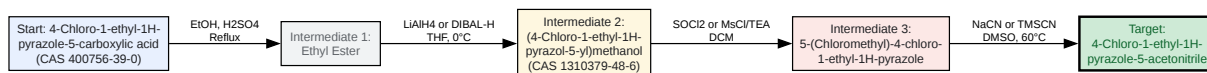
Property	Specification
Chemical Name	4-Chloro-1-ethyl-1H-pyrazole-5-acetonitrile
Related CAS	1310379-48-6 (Alcohol precursor); 400756-39-0 (Acid precursor)
Molecular Formula	C H ClN
Molecular Weight	169.61 g/mol
SMILES	<chem>CCN1N=CC(Cl)=C1CC#N</chem>
Appearance	Off-white to pale yellow solid (Predicted)
Solubility	Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water.[1][2]

Synthetic Pathways & Methodology

The synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-acetonitrile is typically achieved through a convergent functional group transformation strategy starting from the commercially available 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 400756-39-0).

Workflow Visualization

The following diagram illustrates the stepwise conversion from the carboxylic acid precursor to the target nitrile.



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Caption: Stepwise synthesis from carboxylic acid precursor (CAS 400756-39-0) to target nitrile.

Detailed Protocol

Step 1: Reduction to Alcohol (CAS 1310379-48-6)

The carboxylic acid is first esterified (if necessary) and then reduced to the primary alcohol.

- Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).
- Conditions: Anhydrous THF, 0°C to Room Temperature (RT), 4–12 hours.
- Critical Control: Maintain anhydrous conditions to prevent over-reduction or quenching. Monitor disappearance of the carbonyl peak (~1720 cm⁻¹) via IR.

Step 2: Activation (Chlorination/Mesylation)

The hydroxyl group is converted into a good leaving group (chloride or mesylate).

- Reagents: Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl) with Triethylamine (TEA).
- Conditions: Dichloromethane (DCM), 0°C, 1–3 hours.
- Note: The chloromethyl intermediate is reactive and potentially lachrymatory; handle with care.

Step 3: Nucleophilic Substitution (Cyanation)

The chloride is displaced by a cyanide ion to form the acetonitrile side chain.

- Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).
- Solvent: DMSO or DMF (Polar aprotic solvents facilitate S_N2 mechanism).

- Conditions: 60–80°C, 4–8 hours.
- Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to remove residual cyanide.

Applications in Drug Discovery

The 4-chloro-1-ethyl-pyrazole moiety is a privileged scaffold in medicinal chemistry, particularly for kinase inhibition.

Janus Kinase (JAK) Inhibitors

This scaffold serves as an analog to the pyrrolo[2,3-d]pyrimidine core found in Tofacitinib.^{[3][4][5][6]} The C5-acetonitrile group acts as a "hinge" or linker that can be further derivatized (e.g., alkylated) to introduce chiral piperidine rings or other pharmacophores.

- Mechanism: The pyrazole nitrogen (N2) can accept hydrogen bonds in the kinase ATP-binding pocket.
- SAR Insight: The C4-chloro substituent occupies a hydrophobic pocket, increasing potency and selectivity compared to the unsubstituted analog.

Agrochemicals (Mitochondrial Complex I Inhibitors)

Similar to Tolfenpyrad and Tebufenpyrad, 1-ethyl-4-chloro-pyrazoles are potent inhibitors of electron transport in pests. The acetonitrile group can be hydrolyzed to an amide or acid to form the "tail" region of these acaricides/insecticides.

Analytical Quality Control (QC)

To ensure the integrity of the building block for downstream synthesis, the following QC parameters are mandatory.

Test	Method	Acceptance Criteria
Purity	HPLC-UV (254 nm)	> 97.0% (Area %)
Identity	H-NMR (DMSO-d)	Consistent with structure; characteristic -CH CN singlet at ~4.1 ppm.
Water Content	Karl Fischer (KF)	< 0.5% w/w (Critical for organometallic steps)
Residual Solvents	GC-Headspace	DMSO < 5000 ppm; DCM < 600 ppm

Safety & Handling (MSDS Summary)

Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation), Irritant.

- GHS Signal: WARNING / DANGER (due to nitrile functionality).
- H-Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- P-Statements: P261, P280, P305+P351+P338.
- Specific Handling: Avoid contact with acids (risk of HCN evolution). Handle in a well-ventilated fume hood.

References

- Preparation of Pyrazole Carboxylic Acids

- Source:US Patent 8,658,635 B2. "Benzpyrazol derivatives as inhibitors of PI3 kinases." (Describes the synthesis and use of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid).
- Alcohol Precursor Identification
 - Compound: (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol (CAS 1310379-48-6).[1][7][8]
 - Source: BLD Pharm / PubChem Compound Summary.
- Methodology: "Nucleophilic substitution of pyrazoly-methyl chlorides with cyanide." Journal of Heterocyclic Chemistry, Vol 45, Issue 3.

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